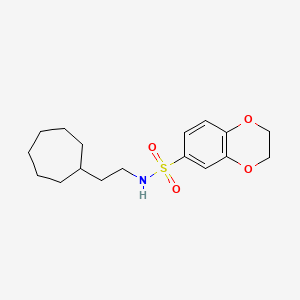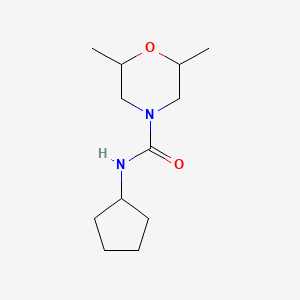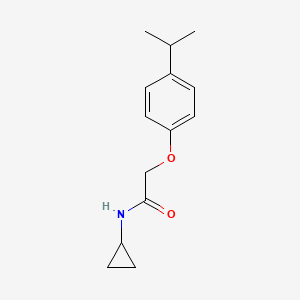
N-(2-cycloheptylethyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
説明
N-(2-cycloheptylethyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide, also known as BRL-15572, is a sulfonamide derivative that has been extensively studied for its potential therapeutic applications. This compound is a selective antagonist of the orexin-1 receptor, which is involved in the regulation of sleep-wake cycles, appetite, and energy balance.
科学的研究の応用
N-(2-cycloheptylethyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide has been used in various scientific research studies to investigate the role of the orexin-1 receptor in the regulation of sleep-wake cycles, appetite, and energy balance. It has been shown to decrease food intake and increase energy expenditure in rats, suggesting that it could be a potential treatment for obesity and metabolic disorders. This compound has also been studied for its effects on sleep, and has been shown to increase the duration of non-rapid eye movement (NREM) sleep in rats.
作用機序
N-(2-cycloheptylethyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide selectively binds to the orexin-1 receptor, which is mainly expressed in the lateral hypothalamus. This receptor is involved in the regulation of wakefulness, arousal, and feeding behavior. By blocking the orexin-1 receptor, this compound reduces the activity of orexin neurons, which leads to decreased food intake and increased energy expenditure.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It decreases food intake and body weight in rats, and increases energy expenditure by activating brown adipose tissue. This compound also increases the duration of NREM sleep in rats, suggesting that it could be a potential treatment for sleep disorders. In addition, this compound has been shown to decrease the expression of pro-inflammatory cytokines in the hypothalamus, suggesting that it could have anti-inflammatory effects.
実験室実験の利点と制限
One advantage of using N-(2-cycloheptylethyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide in lab experiments is its selectivity for the orexin-1 receptor, which allows for more precise investigation of the role of this receptor in various physiological processes. However, one limitation is that this compound has poor solubility in water, which can make it difficult to administer in certain experimental settings. In addition, the effects of this compound on human subjects are not yet fully understood, which limits its potential clinical applications.
将来の方向性
There are several potential future directions for research on N-(2-cycloheptylethyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide. One direction is to investigate its effects on other physiological processes, such as pain perception and stress response. Another direction is to develop more soluble analogs of this compound that can be more easily administered in experimental settings. Finally, further research is needed to determine the safety and efficacy of this compound in human subjects, which could lead to its potential use as a therapeutic agent for various disorders.
特性
IUPAC Name |
N-(2-cycloheptylethyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO4S/c19-23(20,18-10-9-14-5-3-1-2-4-6-14)15-7-8-16-17(13-15)22-12-11-21-16/h7-8,13-14,18H,1-6,9-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKJQSOIQLMRTJK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)CCNS(=O)(=O)C2=CC3=C(C=C2)OCCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(4-chlorophenyl)sulfonyl]-4-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperazine](/img/structure/B4646797.png)
![N-(3-methoxyphenyl)-6-[(2-methyl-1-piperidinyl)methyl]-1,3,5-triazine-2,4-diamine](/img/structure/B4646803.png)
![2-[(5-benzyl-1,3,4-oxadiazol-2-yl)thio]-N-(3-bromo-4-chlorophenyl)acetamide](/img/structure/B4646810.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4646814.png)
![4-[1-(3-chlorobenzyl)-1H-pyrazol-3-yl]-10-oxa-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione](/img/structure/B4646817.png)
![4-[chloro(difluoro)methyl]-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4646829.png)

![2-cyano-3-[4-(cyanomethoxy)-3-methoxyphenyl]-N-(3-methylphenyl)acrylamide](/img/structure/B4646845.png)
![ethyl 4-(3-methoxybenzyl)-1-{[1-(1,3-thiazol-2-yl)-1H-pyrrol-2-yl]methyl}-4-piperidinecarboxylate](/img/structure/B4646858.png)
![ethyl 2-({[(3-chlorobenzoyl)amino]carbonothioyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4646869.png)
![3-(2-cyclohexylethyl)-5-{[5-(2-nitrophenyl)-2-furyl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4646881.png)


![6-amino-3-(4-isopropoxyphenyl)-4-{3-[(2-methylbenzyl)oxy]phenyl}-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4646899.png)
